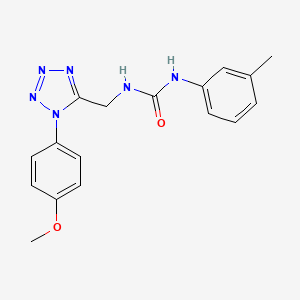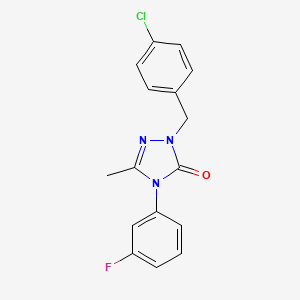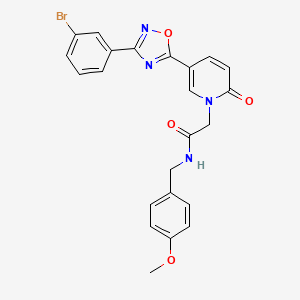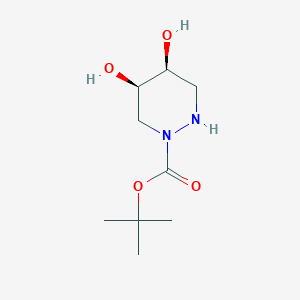
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical structure and properties that make it a promising candidate for the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
Reactions with Isocyanates and Aminotetrazole
The chemical compound 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is part of a broader class of compounds that have been studied for various applications in scientific research. For instance, reactions of isocyanates, such as 2-isocyanatobenzoyl chloride and 2-carbomethoxyphenyl isocyanate, with 5-aminotetrazole have been explored to produce compounds with potential pharmacological and material science applications. These reactions result in the formation of quinazoline and urea derivatives, which undergo further transformations under specific conditions, highlighting the versatility of these chemical structures in synthesizing novel compounds with varied properties (Peet, 1987).
Enzyme Inhibition and Anticancer Properties
Further, urea derivatives, including compounds similar in structure to 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea, have been synthesized and tested for enzyme inhibition and anticancer properties. These studies contribute to the development of novel therapeutic agents. For example, a series of urea derivatives have shown inhibition against specific enzymes and demonstrated in vitro anticancer activity against prostate cancer cell lines, suggesting their potential in cancer treatment and enzyme-related disorder management (Mustafa, Perveen, & Khan, 2014).
N-aryl-N-nitrosoureas Structure Analysis
N-aryl-N-nitrosoureas, including those related to the compound , have undergone X-ray crystallographic analysis to understand their structure and reactivity better. This research provides insights into the chemical properties and stability of such compounds, which is crucial for their potential application in developing antitumor agents (Yamaguchi et al., 1992).
Antidiabetic Screening
The exploration of novel dihydropyrimidine derivatives for antidiabetic properties has also been a significant area of research. Compounds synthesized from similar processes to those involving 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea have been evaluated for in vitro antidiabetic activity, contributing to the search for new treatments for diabetes (Lalpara et al., 2021).
Rheology and Morphology of Hydrogels
Research on the rheology, morphology, and gelation properties of low molecular weight salt hydrogelators, including urea derivatives, offers insights into developing materials with tunable physical properties for various applications, such as drug delivery systems (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12-4-3-5-13(10-12)19-17(24)18-11-16-20-21-22-23(16)14-6-8-15(25-2)9-7-14/h3-10H,11H2,1-2H3,(H2,18,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNJJGILKMMZHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2372039.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B2372041.png)
![3-benzyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2372044.png)
![4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2372045.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2372046.png)




![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4'-bipiperidine](/img/structure/B2372054.png)
![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372057.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide](/img/structure/B2372061.png)